![molecular formula C16H32O4 B8053617 Octansaure Caprylsaure](/img/structure/B8053617.png)
Octansaure Caprylsaure
Overview
Description
Octansaure Caprylsaure is a useful research compound. Its molecular formula is C16H32O4 and its molecular weight is 288.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octansaure Caprylsaure suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octansaure Caprylsaure including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Energy Storage : Caprylic acid is used in microencapsulation for thermal energy storage. Microcapsules of caprylic acid with different wall materials, such as urea-formaldehyde resin and melamine-formaldehyde resin, have been successfully synthesized, demonstrating significant phase change enthalpies, which are essential for efficient energy storage (Konuklu, Unal, & Paksoy, 2014).
Medical Applications : Caprylic acid has been utilized in the isolation of IgG from mammalian sera. It allows for the precipitation of plasma proteins without affecting IgG, ceruloplasmin, and part of IgA, making it a valuable tool in biochemical research and therapeutic applications (Steinbuch & Audran, 1969).
Viral Inactivation and Immunoglobulin Purification : It has been used for over 50 years as a stabilizer in human albumin and for purifying mammalian immunoglobulins. It also plays a role in clearing viruses' infectivity in pharmaceutical processes (Mpandi et al., 2007).
Metabolism and Physiological Functions : Studies have explored the metabolic properties of caprylic acid and its physiological effects, particularly in relation to its role in acylating the hormone ghrelin, which can impact appetite regulation and energy balance (Lemarié et al., 2016).
Food Industry Applications : In the food industry, caprylic acid has been investigated for its potential in extending the storage life of vacuum-packaged beef sub-primals, demonstrating its role as an effective antimicrobial agent (Clarke et al., 2017).
Biotechnological Applications : Caprylic acid has been used in the enzymatic synthesis of tricaprylin under solvent-free conditions, showing its utility in biotechnological processes and industrial applications (Selmi, Gontier, Ergan, & Thomas, 1997).
Downstream Processing of Monoclonal Antibodies : Recent research highlights the application of caprylic acid in the downstream processing of monoclonal antibodies. By leveraging its impurity precipitation and virus inactivation capabilities, it could potentially simplify the purification process of these therapeutic agents (Li, 2019).
properties
IUPAC Name |
octanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2/c2*1-2-3-4-5-6-7-8(9)10/h2*2-7H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGEQOZKSSXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octansaure Caprylsaure |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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